molecular formula C6H7N5O B14230287 4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine CAS No. 825611-96-9

4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine

Katalognummer: B14230287
CAS-Nummer: 825611-96-9
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: NYNZRUZKZRTVHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxy group at the 4-position and an amine group at the 6-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-2-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the triazolopyridine core. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules. For example, it may inhibit the activity of certain kinases or interact with nucleic acids to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxy-2H-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but different positioning of the triazole ring.

    4-Methoxy-2H-[1,2,3]triazolo[4,5-b]pyridine: Similar structure but different positioning of the triazole ring.

    4-Methoxy-2H-[1,2,3]triazolo[4,5-d]pyridine: Similar structure but different positioning of the triazole ring.

Uniqueness

4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine is unique due to its specific arrangement of the triazole and pyridine rings, as well as the presence of the methoxy and amine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

825611-96-9

Molekularformel

C6H7N5O

Molekulargewicht

165.15 g/mol

IUPAC-Name

4-methoxy-2H-triazolo[4,5-c]pyridin-6-amine

InChI

InChI=1S/C6H7N5O/c1-12-6-5-3(9-11-10-5)2-4(7)8-6/h2H,1H3,(H2,7,8)(H,9,10,11)

InChI-Schlüssel

NYNZRUZKZRTVHL-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=CC2=NNN=C21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.